molecular formula C11H11N3O3 B13878359 5-Methoxy-4-methyl-2-(triazol-2-yl)benzoic acid

5-Methoxy-4-methyl-2-(triazol-2-yl)benzoic acid

Cat. No.: B13878359
M. Wt: 233.22 g/mol
InChI Key: WSRWQEKYAKAYLE-UHFFFAOYSA-N
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Description

5-Methoxy-4-methyl-2-(triazol-2-yl)benzoic acid is an organic compound characterized by its unique molecular structure, which includes a methoxy group, a methyl group, and a triazole ring attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-methyl-2-(triazol-2-yl)benzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of specialized reactors and purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Methoxy-4-methyl-2-(triazol-2-yl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methyl-2-(triazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    5-Methoxy-2-(triazol-2-yl)benzoic acid: Similar structure but lacks the methyl group.

    4-Methyl-2-(triazol-2-yl)benzoic acid: Similar structure but lacks the methoxy group.

    2-(Triazol-2-yl)benzoic acid: Lacks both the methoxy and methyl groups.

Uniqueness: 5-Methoxy-4-methyl-2-(triazol-2-yl)benzoic acid is unique due to the presence of both the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

5-methoxy-4-methyl-2-(triazol-2-yl)benzoic acid

InChI

InChI=1S/C11H11N3O3/c1-7-5-9(14-12-3-4-13-14)8(11(15)16)6-10(7)17-2/h3-6H,1-2H3,(H,15,16)

InChI Key

WSRWQEKYAKAYLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C(=O)O)N2N=CC=N2

Origin of Product

United States

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